

# Lanthanum Dioxycarbonate vs. Calcium Carbonate for Hyperphosphatemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RenaZorb  |           |
| Cat. No.:            | B10832749 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to cardiovascular disease, the leading cause of mortality in this patient population. The primary treatment strategy for hyperphosphatemia involves the use of phosphate binders, which limit the gastrointestinal absorption of dietary phosphate. For decades, calcium carbonate has been a widely used phosphate binder due to its efficacy and low cost. However, its use is associated with an increased risk of hypercalcemia and vascular calcification. This has led to the development of non-calcium-based phosphate binders, including lanthanum-containing compounds.

This guide provides a detailed comparison of a novel lanthanum-based binder, lanthanum dioxycarbonate, and the traditional calcium carbonate for the management of hyperphosphatemia. Due to the limited availability of direct comparative studies on lanthanum dioxycarbonate, this guide will leverage the extensive clinical data available for a closely related compound, lanthanum carbonate, as a primary comparator against calcium carbonate. The unique properties of lanthanum dioxycarbonate will be highlighted where data is available.

### **Mechanism of Action**







Both lanthanum dioxycarbonate and calcium carbonate act locally within the gastrointestinal tract to bind dietary phosphate.

Lanthanum Dioxycarbonate: Following oral administration, lanthanum dioxycarbonate (or lanthanum carbonate) dissociates in the acidic environment of the stomach to release trivalent lanthanum ions (La<sup>3+</sup>).[1][2] These ions have a high affinity for phosphate and form insoluble, non-absorbable lanthanum phosphate complexes that are subsequently excreted in the feces. [1][2] This process effectively reduces the amount of phosphate available for absorption into the bloodstream.

Calcium Carbonate: In the acidic environment of the stomach, calcium carbonate dissociates to release calcium ions (Ca<sup>2+</sup>). These calcium ions then bind with dietary phosphate to form insoluble calcium phosphate, which is excreted in the feces, thereby blocking phosphate absorption.[3]





Click to download full resolution via product page

**Caption:** Mechanism of Action of Phosphate Binders.

# In Vitro Phosphate Binding Capacity

In vitro studies are crucial for determining the intrinsic phosphate binding capabilities of these compounds.

Lanthanum Dioxycarbonate: A recent study highlighted the superior phosphate binding capacity of lanthanum dioxycarbonate, a novel formulation utilizing nanoparticle technology.[4] This formulation demonstrates a significantly lower volume required to bind 1 gram of phosphate compared to other commercially available phosphate binders.[4]



Lanthanum Carbonate: In vitro studies have shown that lanthanum carbonate has a high binding affinity for phosphate across the pH range typically found in the gastrointestinal tract (pH 3-7).[5]

Calcium Carbonate: The phosphate-binding efficacy of calcium carbonate can be influenced by the pH of the gastrointestinal environment.

| Phosphate Binder            | Mean Volume per<br>Tablet (cm³) | Mean Daily Dose<br>Volume to Bind 1g<br>Phosphate (cm³) | Volume to Bind 1g<br>Phosphate (cm³) |
|-----------------------------|---------------------------------|---------------------------------------------------------|--------------------------------------|
| Lanthanum<br>Dioxycarbonate | 0.2                             | 1.2                                                     | 0.6                                  |
| Lanthanum Carbonate         | 0.8                             | 3.1                                                     | 1.6                                  |
| Calcium Acetate             | 1.1                             | 10.0                                                    | 5.0                                  |
| Sevelamer Carbonate         | 1.7                             | 11.9                                                    | 8.5                                  |
| Ferric Citrate              | 1.1                             | 6.7                                                     | 3.4                                  |
| Sucroferric<br>Oxyhydroxide | 1.0                             | 2.5                                                     | 1.3                                  |

Calcium carbonate

data was not available

in this specific study;

calcium acetate is

presented as a

calcium-based binder

for comparison.

Data adapted from a

2023 study on the

phosphate binding

capacity of various

binders.[4]



# Clinical Efficacy and Safety: Lanthanum Carbonate vs. Calcium Carbonate

Numerous clinical trials have compared the efficacy and safety of lanthanum carbonate and calcium carbonate in patients with hyperphosphatemia undergoing dialysis.

# **Serum Phosphate and Calcium Control**

Multiple studies have demonstrated that lanthanum carbonate is as effective as calcium carbonate in lowering serum phosphate levels.[6][7] A key differentiator, however, is the impact on serum calcium. Treatment with lanthanum carbonate is associated with a significantly lower incidence of hypercalcemia compared to calcium carbonate.[6][7][8] In a 6-month randomized trial, hypercalcemia occurred in 20.2% of patients treated with calcium carbonate, compared to only 0.4% of patients in the lanthanum carbonate group.[6][8]

| Parameter                                                | Lanthanum Carbonate                    | Calcium Carbonate                                |
|----------------------------------------------------------|----------------------------------------|--------------------------------------------------|
| Phosphate Control                                        | Similar efficacy to calcium carbonate  | Similar efficacy to lanthanum carbonate          |
| Incidence of Hypercalcemia                               | Significantly lower                    | Significantly higher                             |
| Serum Calcium Levels                                     | Generally stable or slightly decreased | Often increased                                  |
| Calcium x Phosphate Product                              | Tended to be better controlled         | Less effectively controlled due to hypercalcemia |
| Data synthesized from multiple clinical trials.[6][7][8] |                                        |                                                  |

### **Cardiovascular Outcomes**

The LANDMARK trial, a large-scale, open-label randomized clinical trial, compared the effects of lanthanum carbonate and calcium carbonate on cardiovascular events in hemodialysis patients with hyperphosphatemia.[3][9][10] The study found no significant difference in the primary composite endpoint of cardiovascular events between the two groups.[3][9][10] However, the event rate was low, and the findings may not be generalizable to higher-risk



patient populations.[3][9] Notably, a post-hoc analysis revealed a significantly higher risk of cardiovascular mortality in the lanthanum carbonate group.[3]

| Outcome                                | Lanthanum<br>Carbonate<br>Group | Calcium<br>Carbonate<br>Group | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------|---------------------------------|-------------------------------|--------------------------|---------|
| Primary Composite Cardiovascular Event | 147 of 1063<br>patients         | 134 of 1072<br>patients       | 1.11 (0.88 to<br>1.41)   | 0.37    |
| All-Cause<br>Mortality                 | 159 deaths                      | 148 deaths                    | 1.10 (0.88 to<br>1.37)   | 0.42    |
| Cardiovascular<br>Mortality            | Significantly<br>higher         | Lower                         | 1.51 (1.01 to<br>2.27)   | 0.045   |
| Data from the LANDMARK trial.          |                                 |                               |                          |         |

# Experimental Protocols In Vitro Phosphate Binding Assay

Objective: To determine the phosphate binding capacity of lanthanum dioxycarbonate and calcium carbonate under simulated gastrointestinal conditions.

#### Methodology:

- Preparation of Binder Solutions: Suspend a known quantity of finely ground lanthanum dioxycarbonate or calcium carbonate powder in a simulated gastric fluid (e.g., pH 3.0) and a simulated intestinal fluid (e.g., pH 7.0).
- Addition of Phosphate: Add a standard phosphate solution to the binder suspensions at various concentrations.







- Incubation: Incubate the mixtures at 37°C with constant agitation for a predetermined time to allow for binding equilibrium to be reached.
- Separation: Centrifuge the samples to separate the solid binder-phosphate complex from the supernatant containing unbound phosphate.
- Phosphate Quantification: Measure the concentration of phosphate remaining in the supernatant using a colorimetric assay (e.g., malachite green method).
- Calculation of Binding Capacity: The amount of phosphate bound to the binder is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. Calcium Carbonate StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy, tolerability, and safety of lanthanum carbonate in hyperphosphatemia: a 6-month, randomized, comparative trial versus calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. A LANDMARK Trial in Mineral Bone Disease? NephJC [nephjc.com]
- 8. karger.com [karger.com]
- 9. Effect of Treating Hyperphosphatemia With Lanthanum Carbonate vs Calcium Carbonate on Cardiovascular Events in Patients With Chronic Kidney Disease Undergoing Hemodialysis: The LANDMARK Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Lanthanum Dioxycarbonate vs. Calcium Carbonate for Hyperphosphatemia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832749#lanthanum-dioxycarbonate-versus-calcium-carbonate-for-hyperphosphatemia]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com